Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that contains nitrogen and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness
Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(13)12-8-4-14-6-9(12)7-15-5-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
YMZVXIQSYZTPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2COCC1COC2 |
Origin of Product |
United States |
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